Allyl methyl sulfide

Description

Allyl methyl sulfide has been reported in Allium ampeloprasum, Allium victorialis, and other organisms with data available.

Structure

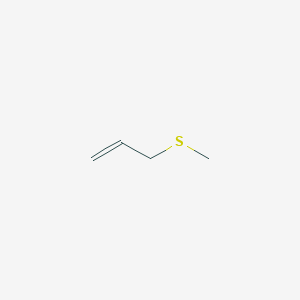

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methylsulfanylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8S/c1-3-4-5-2/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLPQIPTCCLBEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064976 | |

| Record name | 1-Propene, 3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

92.00 to 93.00 °C. @ 760.00 mm Hg | |

| Record name | 3-(Methylthio)-1-propene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031653 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10152-76-8 | |

| Record name | Allyl methyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10152-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl methyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010152768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 3-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propene, 3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl methyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL METHYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7QI1R316C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(Methylthio)-1-propene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031653 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Allyl Methyl Sulfide: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for allyl methyl sulfide (AMS). An organosulfur compound found as a primary metabolite of garlic, AMS is recognized for its characteristic odor and a range of biological activities, including antibacterial, antioxidant, and anticancer properties.[1] This document is intended to serve as a detailed resource for professionals in research and drug development.

Chemical and Physical Properties

This compound (CH₂=CHCH₂SCH₃) is a colorless liquid known for the strong, characteristic odor associated with garlic breath.[2] It is a volatile compound and is classified as a highly flammable liquid.[3][4]

The key quantitative chemical and physical properties of this compound are summarized in Table 1 for easy reference and comparison.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3-(Methylsulfanyl)prop-1-ene | [5] |

| CAS Number | 10152-76-8 | [6] |

| Molecular Formula | C₄H₈S | [6][7] |

| Molecular Weight | 88.17 g/mol | [5][7][8] |

| Density | 0.803 g/mL at 25 °C | [9] |

| Boiling Point | 91-93 °C at 760 mmHg | [5][9] |

| Flash Point | 18 °C (64.4 °F) - closed cup | [9] |

| Refractive Index | n20/D 1.4714 | [9] |

| Vapor Pressure | 68.4 ± 0.2 mmHg at 25°C | [6] |

| Solubility | Soluble in DMSO (≥ 250 mg/mL) | [1] |

| LogP | 1.68 | [6] |

Chemical Structure

This compound is composed of two primary functional groups: an allyl group (CH₂=CHCH₂) and a methyl sulfide group (-SCH₃).[2] The structural identifiers are provided below.

References

- 1. This compound, an organosulfur compound alleviates hyperglycemia mediated hepatic oxidative stress and inflammation in streptozotocin - induced experimental rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. This compound, a garlic active component mitigates hyperglycemia by restoration of circulatory antioxidant status and attenuating glycoprotein components in streptozotocin-induced experimental rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Quantification of this compound, Allyl Methyl Sulfoxide, and Allyl Methyl Sulfone in Human Milk and Urine After Ingestion of Cooked and Roasted Garlic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pharmatutor.org [pharmatutor.org]

- 9. This compound(10152-76-8) 1H NMR spectrum [chemicalbook.com]

The Metabolic Fate of Allyl Methyl Sulfide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl methyl sulfide (AMS) is a principal volatile organosulfur compound derived from the consumption of garlic (Allium sativum) and is largely responsible for the characteristic "garlic breath." Beyond its olfactory signature, AMS is a bioactive metabolite with a complex metabolic pathway that influences various physiological processes. This technical guide provides an in-depth exploration of the metabolic journey of AMS, from its formation from garlic precursors to its subsequent biotransformation and excretion. We will delve into the enzymatic processes governing its metabolism, present quantitative pharmacokinetic data, and detail the experimental methodologies employed in its study. This guide is intended to serve as a comprehensive resource for researchers in pharmacology, toxicology, and drug development investigating the therapeutic potential and safety profile of garlic-derived compounds.

Introduction

Garlic and its constituent organosulfur compounds have been recognized for their medicinal properties for centuries. Upon crushing garlic, the precursor alliin is converted by the enzyme alliinase into allicin. Allicin is an unstable compound that rapidly degrades into a variety of lipid-soluble compounds, including diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS).[1][2] These compounds are then absorbed and metabolized in the body, with this compound (AMS) being a key and persistent metabolite.[3] Understanding the metabolic pathway of AMS is crucial for elucidating the mechanisms behind the physiological effects of garlic consumption and for the development of garlic-based therapeutics.

Formation of this compound

This compound is not present in raw garlic but is formed endogenously after consumption. The primary pathway for AMS formation involves the metabolism of allicin-derived compounds. Diallyl disulfide (DADS), a major degradation product of allicin, is reduced to allyl mercaptan (AM).[4] Subsequently, allyl mercaptan undergoes methylation to form AMS.[4] This methylation step is thought to be catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases.[5][4][6]

Metabolic Pathways of this compound

Once formed, AMS undergoes further biotransformation through two primary pathways: oxidation and methylation.

Oxidation Pathway

The primary metabolic route for AMS involves oxidation of the sulfur atom. This process leads to the formation of two main metabolites: allyl methyl sulfoxide (AMSO) and allyl methyl sulfone (AMSO2).[5][4][7][8][9] These oxidative reactions are primarily mediated by cytochrome P450 (CYP) enzymes, with CYP2E1 being identified as a key player.[2][10] AMSO and AMSO2 are more polar and water-soluble than AMS, facilitating their excretion.[8][9]

Methylation Pathway

A more recently discovered metabolic pathway for AMS involves a second methylation step, leading to the formation of the allyl dimethyl sulfonium (ADMS) ion.[1][11] This reaction is catalyzed by the enzyme indoleethylamine N-methyltransferase (INMT), also known as thioether S-methyltransferase.[1][11] The formation of the charged sulfonium ion significantly increases the water solubility of the compound, promoting its urinary excretion.[1][11] This pathway represents a novel mechanism for the clearance of AMS.

Figure 1. Metabolic pathway of this compound.

Quantitative Data

The following tables summarize the available quantitative data on the pharmacokinetics and enzyme kinetics of this compound and its metabolites.

Table 1: Pharmacokinetic Parameters of AMS Metabolites in Humans after Garlic Ingestion

| Metabolite | Matrix | Tmax (hours) | Maximum Concentration | Reference |

| AMS | Urine | 1 - 2 | 0.1 - 0.7 µ g/mmol creatinine | [4] |

| AMSO | Urine | ~1 | 37.1 µ g/mmol creatinine (median) | [4] |

| AMSO2 | Urine | 1 - 2 | - | [8][9] |

| AMS | Milk | 1 - 4 | - | [8][9] |

| AMSO | Milk | 1 - 4 | - | [8][9] |

| AMSO2 | Milk | 1 - 4 | - | [8][9] |

| ADMS | Urine | - | Varies significantly between individuals | [1][11] |

Note: Quantitative data for AMSO2 and metabolites in milk were not specified in the search results. A second maximum for urinary metabolites was observed in some individuals around 6 hours post-ingestion.[4][8][9]

Table 2: In Vitro Enzyme Kinetics of AMS with CYP2E1

| Parameter | Value | Experimental System | Reference |

| IC50 | 11.4 µM | - | |

| Ki | 4.4 µM | - | |

| Inhibition Type | Competitive | - |

Note: The specific experimental system for the IC50 and Ki values was not detailed in the provided search results.

Table 3: Effect of AMS on Hepatic CYP450 Protein Levels in Rats

| CYP Isoform | Treatment | Effect |

| CYP2E1 | Single dose (200 mg/kg) | 47% decrease |

| CYP1A2 | Single dose (200 mg/kg) | 70% increase |

| CYP1A1/1A2 | Daily (200 mg/kg) for 8 weeks | Up to 1600% and 240% increase, respectively |

| CYP3A2 | Dosing with 200 mg/kg | Increase at all time points |

Experimental Protocols

This section outlines the methodologies used in the key experiments cited in this guide.

Quantification of AMS, AMSO, and AMSO2 in Human Urine and Milk

Objective: To determine the concentrations of AMS and its oxidative metabolites in biological fluids after garlic consumption.[4][8][9]

Methodology: Stable Isotope Dilution Assay (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[4]

-

Sample Collection: Urine and milk samples were collected at various time points before and after ingestion of cooked or roasted garlic.[4][8][9]

-

Sample Preparation:

-

Known amounts of deuterated internal standards (²H₃-AMS, ²H₃-AMSO, ²H₃-AMSO₂) were added to the samples.[4]

-

Analytes were extracted from the matrix.

-

-

GC-MS Analysis:

-

Instrumentation: High-resolution gas chromatograph coupled to a mass spectrometer.

-

Injection: Cold-on-column injection technique to prevent thermal degradation of sulfur compounds.[4]

-

Column: Typically a polar capillary column (e.g., FFAP or DB-5).[4]

-

Carrier Gas: Helium.[4]

-

Temperature Program: A programmed temperature gradient is used to separate the analytes. For example, hold at 40°C for 7 min, then ramp to 240-250°C.[4]

-

Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode to quantify the target analytes and their deuterated standards based on their specific mass-to-charge ratios (m/z).[4]

-

AMS: m/z 88 (analyte), 91 (standard)

-

AMSO: m/z 104 (analyte), 107 (standard)

-

AMSO2: m/z 120 (analyte), 123 (standard)

-

-

Figure 2. Experimental workflow for AMS metabolite quantification.

Quantification of Allyl Dimethyl Sulfonium (ADMS) in Human Urine

Objective: To identify and quantify the novel metabolite ADMS in human urine.[1][11]

Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

-

Sample Preparation: Urine samples can be directly injected after the addition of an isotopically labeled internal standard (ADMS-d₆).[3]

-

HPLC-MS/MS Analysis:

-

Instrumentation: HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

-

Column: A reverse-phase C18 column is typically used for separation.[3]

-

Mobile Phase: A gradient of aqueous and organic solvents.

-

Detection: Electrospray ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of ADMS and its internal standard.

-

Quantifier transition: m/z 103 → 61

-

Qualifier transition: m/z 103 → 41

-

-

In Vitro CYP2E1 Inhibition Assay

Objective: To determine the inhibitory potential of AMS on CYP2E1 activity.

Methodology: Incubation of AMS with a CYP2E1-containing system and monitoring the metabolism of a probe substrate.

-

Enzyme Source: Human liver microsomes or recombinant human CYP2E1.

-

Probe Substrate: A known CYP2E1 substrate, such as chlorzoxazone or p-nitrophenol.

-

Incubation:

-

The enzyme source is pre-incubated with varying concentrations of AMS.

-

The probe substrate is added to initiate the reaction.

-

The reaction is stopped after a defined time.

-

-

Analysis: The formation of the metabolite of the probe substrate is quantified using HPLC or LC-MS.

-

Data Analysis: The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are calculated from the dose-response curves.

Excretion

This compound and its metabolites are excreted through various routes. AMS itself is volatile and is a major component of "garlic breath," being excreted via the lungs.[7] The more polar, oxidized metabolites, AMSO and AMSO2, as well as the charged sulfonium ion ADMS, are primarily excreted in urine.[1][4][8][9][11] These metabolites have also been detected in human milk, indicating a potential for transfer to breastfed infants.[8][9]

Conclusion

The metabolic pathway of this compound is a multifaceted process involving oxidation and methylation, leading to a variety of metabolites with different physicochemical properties and routes of excretion. The involvement of key drug-metabolizing enzymes such as CYP2E1 and INMT highlights the potential for interactions between garlic consumption and xenobiotics. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the pharmacology and toxicology of AMS and other garlic-derived organosulfur compounds. A thorough understanding of these metabolic pathways is essential for the rational design of clinical studies and the development of safe and effective therapeutic agents based on these natural products.

References

- 1. Frontiers | Quantification of this compound, Allyl Methyl Sulfoxide, and Allyl Methyl Sulfone in Human Milk and Urine After Ingestion of Cooked and Roasted Garlic [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Allyl Dimethyl Sulfonium: A Novel Urinary Biomarker of Allium Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of this compound, Allyl Methyl Sulfoxide, and Allyl Methyl Sulfone in Human Milk and Urine After Ingestion of Cooked and Roasted Garlic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic characterizations of diallyl sulfide analogs for their novel role as CYP2E1 enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. Quantification of this compound, Allyl Methyl Sulfoxide, and Allyl Methyl Sulfone in Human Milk and Urine After Ingestion of Cooked and Roasted Garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Activities of Allyl Methyl Sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl methyl sulfide (AMS) is a volatile organosulfur compound and a major metabolite of garlic ( Allium sativum ) consumption.[1][2][3] While much of the research on the health benefits of garlic has focused on its precursors, such as allicin, and other derivatives like diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS), AMS itself exhibits a range of biological activities.[4][5][6] This technical guide provides an in-depth overview of the in vitro biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, and enzyme-inhibiting properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro biological activities of this compound and related compounds.

Table 1: Enzyme Inhibition by this compound

| Enzyme | System | Substrate | Inhibition Type | IC50 | Ki | Reference |

| Cytochrome P450 2E1 (CYP2E1) | Rat liver microsomes | p-Nitrophenol | Competitive | 11.4 µM | 4.4 µM | [5][7] |

Table 2: Anti-inflammatory Activity of Allyl Methyl Disulfide (AMDS)

Note: Data for the closely related compound Allyl Methyl Disulfide (AMDS) is presented here due to the limited direct data on AMS.

| Cell Line | Inducer | Endpoint | Concentration Range | Effect | Reference |

| HT-29 (human colorectal adenocarcinoma) | TNF-α | IL-8 Secretion | 20-150 µM | Dose-dependent attenuation | [8] |

| Caco-2 (human colorectal adenocarcinoma) | TNF-α | IL-8 Secretion | 20-150 µM | Dose-dependent attenuation | [8] |

| HT-29 | TNF-α | IP-10 Secretion | 20-150 µM | Dose-dependent attenuation | [8] |

| Caco-2 | TNF-α | IP-10 Secretion | 20-150 µM | Dose-dependent attenuation | [8] |

Key Biological Activities and Signaling Pathways

Enzyme Inhibition: Cytochrome P450 2E1 (CYP2E1)

This compound is a potent inhibitor of CYP2E1, an enzyme involved in the metabolism of various xenobiotics, including ethanol and acetaminophen.[7][9] The inhibition of CYP2E1 by AMS is a critical mechanism for its potential protective effects against drug-induced liver injury. In vitro studies have demonstrated that AMS exhibits competitive inhibition of CYP2E1.[7]

Caption: Competitive inhibition of CYP2E1 by this compound.

Anti-inflammatory Activity: NF-κB Signaling Pathway

While direct studies on AMS are limited, the related compound allyl methyl disulfide (AMDS) has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway in intestinal epithelial cells.[8] This pathway is a key regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines such as IL-8 and IP-10. The proposed mechanism involves the suppression of IκBα degradation and the subsequent nuclear translocation of the p65 subunit of NF-κB.[8]

Caption: Inhibition of the NF-κB signaling pathway by Allyl Methyl Disulfide.

Antioxidant and Cytotoxic Activities

While organosulfur compounds from garlic are generally known for their antioxidant and anticancer properties, specific in vitro data for this compound in these areas are not as well-defined as for other allyl sulfides like DADS and DATS.[4][6][10] Some studies suggest that AMS has antioxidant effects, but quantitative data from standardized assays like DPPH are lacking.[5] Theoretical studies suggest that AMS can scavenge reactive oxygen species such as hydrogen peroxide.

Regarding anticancer activity, many studies focus on the more potent polysulfides, DADS and DATS, which have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[4][10][11] AMS is recognized as a metabolite of these more complex sulfides.[5]

Experimental Protocols

CYP2E1 Inhibition Assay (p-Nitrophenol Hydroxylation)

This assay measures the catalytic activity of CYP2E1 by monitoring the hydroxylation of p-nitrophenol to p-nitrocatechol.

a. Materials:

-

Rat liver microsomes (or recombinant human CYP2E1)

-

p-Nitrophenol (substrate)

-

NADPH regenerating system (or NADPH)

-

This compound (inhibitor)

-

Potassium phosphate buffer (pH 7.4)

-

Trichloroacetic acid (TCA)

-

Sodium hydroxide (NaOH)

-

96-well microplate

-

Spectrophotometer

b. Procedure:

-

Prepare a reaction mixture containing rat liver microsomes, potassium phosphate buffer, and the NADPH regenerating system.

-

Add varying concentrations of this compound to the reaction mixture and pre-incubate for a specified time.

-

Initiate the reaction by adding p-nitrophenol.

-

Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes).

-

Stop the reaction by adding TCA.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Transfer the supernatant to a new microplate and add NaOH to develop the color of the p-nitrocatechol product.

-

Measure the absorbance at 535 nm using a spectrophotometer.[8]

-

Calculate the percent inhibition and determine the IC50 value of this compound.

Caption: Workflow for the in vitro CYP2E1 inhibition assay.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation or inhibition of the NF-κB signaling pathway.

a. Materials:

-

Cells stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293T, THP-1)

-

Cell culture medium and reagents

-

TNF-α (or other NF-κB activator)

-

This compound (or AMDS)

-

Luciferase assay system (substrate and buffer)

-

96-well white, clear-bottom assay plates

-

Luminometer

b. Procedure:

-

Seed the transfected cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified duration.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a defined period (e.g., 6 hours).

-

Lyse the cells and transfer the lysate to a white assay plate.

-

Add the luciferase assay reagent to the cell lysate.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase reporter or total protein concentration).

Western Blot for Nrf2 Nuclear Translocation

This protocol is to assess the activation of the Nrf2 pathway by observing the translocation of Nrf2 from the cytoplasm to the nucleus.

a. Materials:

-

Cell line of interest (e.g., HepG2)

-

This compound

-

Cell lysis buffer for cytoplasmic and nuclear fractionation

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Nrf2, anti-Lamin B for nuclear fraction, anti-β-actin for cytoplasmic fraction)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

b. Procedure:

-

Treat cells with this compound for various time points.

-

Harvest the cells and perform cytoplasmic and nuclear fractionation.

-

Determine the protein concentration of each fraction.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against Nrf2, and loading controls for nuclear (Lamin B) and cytoplasmic (β-actin) fractions.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative amount of Nrf2 in the nucleus.

Conclusion

This compound, a key metabolite of garlic, demonstrates significant in vitro biological activities, particularly as a potent inhibitor of the CYP2E1 enzyme and through the modulation of inflammatory pathways like NF-κB. While its direct antioxidant and anticancer effects require further quantitative investigation, its role as a bioactive metabolite of more complex allyl sulfides is evident. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future studies should focus on elucidating the specific molecular targets and quantifying the efficacy of pure AMS in a broader range of in vitro models.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of this compound, Allyl Methyl Sulfoxide, and Allyl Methyl Sulfone in Human Milk and Urine After Ingestion of Cooked and Roasted Garlic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactivity of allyl methyl sulphide, the in-vitro metabolite of garlic, with some amino acids and with phospholipid involved in viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Allyl sulfides inhibit cell growth of skin cancer cells through induction of DNA damage mediated G2/M arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Induction of apoptosis by diallyl sulfide in DMBA-induced mouse skin tumors [pubmed.ncbi.nlm.nih.gov]

- 7. Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spectrophotometric analysis of human CYP2E1-catalyzed p-nitrophenol hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Organosulfur compounds found in Allium vegetables

An In-depth Technical Guide to Organosulfur Compounds in Allium Vegetables

Introduction

Allium vegetables, including garlic (Allium sativum), onion (Allium cepa), leek (Allium porrum), and chives (Allium schoenoprasum), are integral to global cuisines and traditional medicine.[1] Their distinct flavors and therapeutic properties are primarily attributed to a diverse group of phytochemicals known as organosulfur compounds (OSCs).[2][3] These compounds are formed when the plant tissue is disrupted, initiating an enzymatic reaction that produces a cascade of volatile and non-volatile sulfur-containing molecules.[4] Extensive research has highlighted the significant role of OSCs in human health, with studies demonstrating their anti-inflammatory, antioxidant, cardioprotective, and cancer-preventive properties.[5][6][7][8] This guide provides a comprehensive technical overview of the chemistry, biosynthesis, biological activities, and analytical methodologies related to the organosulfur compounds found in Allium vegetables, intended for researchers, scientists, and professionals in drug development.

Chemistry and Biosynthesis of Allium Organosulfur Compounds

The biosynthesis of the characteristic flavor compounds in Allium is a well-defined enzymatic process. In intact cells, the primary precursors are non-volatile, odorless S-alk(en)yl-L-cysteine sulfoxides (ACSOs), such as alliin in garlic and isoalliin in onion, which are stored in the cytoplasm.[4] The enzyme alliinase is sequestered separately in the vacuole.[4] When the plant's cellular structure is damaged by cutting, crushing, or chewing, alliinase comes into contact with the ACSOs.[4] The enzyme rapidly cleaves the ACSOs to form unstable sulfenic acids, which then spontaneously condense to produce thiosulfinates. The most well-known thiosulfinate is allicin (diallyl thiosulfinate) in garlic.[4][9] Allicin is highly reactive and serves as an intermediate, quickly decomposing into a variety of more stable, lipid-soluble organosulfur compounds, including diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS).[4][10]

Quantitative Distribution of Organosulfur Compounds

The concentration and composition of OSCs vary significantly among different Allium species. Garlic is particularly rich in alliin, while elephant garlic contains substantial amounts of γ-glutamyl peptides.[11] Onions generally have lower levels of these primary organosulfur precursors compared to garlic.[11] The tables below summarize the major OSCs and their reported concentrations in select Allium vegetables.

Table 1: Major Organosulfur Compounds in Allium Vegetables

| Compound Class | Specific Compound | Common Allium Source(s) | Key Characteristics |

|---|---|---|---|

| Cysteine Sulfoxides | Alliin (S-allyl-L-cysteine sulfoxide) | Garlic | Primary precursor to allicin.[4] |

| Isoalliin (S-1-propenyl-L-cysteine sulfoxide) | Onion | Precursor to onion's lachrymatory factor.[7] | |

| Thiosulfinates | Allicin (Diallyl thiosulfinate) | Garlic | Highly pungent, unstable, and bioactive.[4][9] |

| Sulfides/Polysulfides | Diallyl sulfide (DAS) | Garlic | Volatile, lipid-soluble decomposition product.[12] |

| Diallyl disulfide (DADS) | Garlic | Major stable constituent of garlic oil.[12] | |

| Diallyl trisulfide (DATS) | Garlic | Potent inducer of apoptosis in cancer cells.[12][13] | |

| γ-Glutamyl Peptides | γ-L-glutamyl-S-allyl-L-cysteine | Garlic, Elephant Garlic | Water-soluble storage compounds.[11] |

| Water-Soluble | S-allyl-cysteine (SAC) | Aged/Black Garlic | Stable, highly bioavailable, potent antioxidant.[7] |

Table 2: Concentration of Organosulfur Compounds in Fresh Allium Vegetables (mg/g dry weight)

| Compound | Garlic (A. sativum) | Elephant Garlic (A. ampeloprasum) | Onion (A. cepa) |

|---|---|---|---|

| Alliin | 15.12 | 2.01 | 0.24 |

| γ-glutamyl-S-allyl-cysteine | 1.13 | 5.21 | 0.05 |

| γ-glutamyl-S-(trans-1-propenyl)-cysteine | 0.45 | 4.11 | 0.98 |

Data sourced from a comparative study on bioactive compounds in Allium vegetables.[11]

Biological Activities and Mechanisms of Action

OSCs from Allium vegetables exert a wide range of biological effects, contributing to their reputation as functional foods. These activities are often mediated through the modulation of key cellular signaling pathways.[14]

Antioxidant and Anti-inflammatory Effects

OSCs are potent antioxidants and anti-inflammatory agents.[5][15] They can directly scavenge reactive oxygen species (ROS) and modulate the activity of inflammatory enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).[5] A primary mechanism for their antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[16][17]

The Nrf2 Signaling Pathway

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[16][17] Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which targets it for proteasomal degradation.[17] Many OSCs are electrophiles that can react with specific cysteine residues on Keap1.[16][17] This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[17] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, upregulating the production of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[17] This response enhances the cell's capacity to neutralize oxidative stress and detoxify harmful compounds.[18]

References

- 1. pure.ul.ie [pure.ul.ie]

- 2. Vegetable Organosulfur Compounds and their Health Promoting Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Sulfur compounds identification and quantification from Allium spp. fresh leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organosulfur Compounds: A Review of Their Anti-inflammatory Effects in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular targets of cancer chemoprevention by garlic-derived organosulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Developing organosulfur compounds in Allium as the next-generation flavor and bioactive ingredients for food and medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jfda-online.com [jfda-online.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. bhu.ac.in [bhu.ac.in]

- 14. Cancer chemoprevention with garlic and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A review of anti-inflammatory, antioxidant, and immunomodulatory effects of Allium cepa and its main constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects [mdpi.com]

- 18. Frontiers | The therapeutic effects of natural organosulfur compounds on atherosclerosis and their potential mechanisms: a comprehensive review [frontiersin.org]

Allyl Methyl Sulfide: A Technical Guide to its Antibacterial and Anticancer Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl methyl sulfide (AMS) is a volatile organosulfur compound and a major metabolite of garlic (Allium sativum). Possessing a characteristic odor, this small molecule has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the antibacterial and anticancer properties of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Antibacterial Properties of this compound

Organosulfur compounds derived from garlic, including this compound, are known to exhibit a broad spectrum of antibacterial activities. These compounds have demonstrated bactericidal, antibiofilm, antitoxin, and anti-quorum sensing effects against a range of pathogenic bacteria.

Mechanism of Antibacterial Action

The primary mechanism underlying the antibacterial activity of allyl sulfides involves their interaction with sulfhydryl groups of bacterial enzymes and proteins. This interaction leads to the formation of disulfide bonds, which can alter protein structure and function, ultimately compromising the integrity of the bacterial cell membrane and inhibiting essential metabolic processes.[1] Specifically, allyl methyl disulfide has been shown to damage the cell surface and membranes of Escherichia coli O157:H7, leading to the leakage of cellular contents and damage to nucleic acids and proteins.[2]

Quantitative Antibacterial Data

While extensive data on various garlic-derived compounds exist, specific Minimum Inhibitory Concentration (MIC) values for pure this compound are not widely reported in the literature. However, studies on related compounds and garlic oil provide insights into its potential efficacy. For instance, garlic oil, which contains this compound, has shown inhibitory effects against various bacteria.[3] One study reported that allyl methyl disulfide, a closely related compound, exhibits strong antibacterial properties against Escherichia coli O157:H7.[2]

Table 1: Antibacterial Activity of Allyl Sulfides and Related Compounds

| Compound | Bacteria | MIC | Reference |

| Allyl Methyl Disulfide | Escherichia coli O157:H7 | Not specified | [2] |

| Garlic Oil (contains AMS) | Various pathogenic bacteria | Not specified | [3] |

| Diallyl Disulfide (DADS) | Staphylococcus aureus | 1 mg/L | [3] |

Note: Further research is required to establish definitive MIC values for this compound against a comprehensive panel of pathogenic bacteria.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution for Volatile Compounds

This protocol is adapted for volatile compounds like this compound, based on standard broth microdilution methods.[4][5]

1.3.1. Materials

-

This compound (AMS)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Sterile pipette tips and tubes

-

Incubator

-

Microplate reader

-

Resazurin solution (optional, as a viability indicator)

1.3.2. Procedure

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube containing 5 mL of CAMHB.

-

Incubate the broth at 37°C for 2-6 hours until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of AMS in a suitable solvent (e.g., DMSO) at a high concentration.

-

Perform serial two-fold dilutions of the AMS stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations.

-

-

Assay Setup:

-

Add 100 µL of CAMHB to each well of a 96-well microtiter plate.

-

Add 100 µL of the appropriate AMS dilution to the corresponding wells, creating a final volume of 200 µL with the desired AMS concentration.

-

Inoculate each well (except for the sterility control) with 10 µL of the diluted bacterial suspension.

-

Include a positive control (broth with bacteria, no AMS) and a negative/sterility control (broth only).

-

To minimize evaporation of the volatile AMS, seal the plate with an adhesive plate sealer.

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 16-20 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of AMS that completely inhibits visible growth of the bacteria.

-

Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Optionally, 20 µL of resazurin solution can be added to each well and incubated for 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the color remains blue.[4]

-

Anticancer Properties of this compound

Allyl sulfides, including AMS, have demonstrated significant potential as anticancer agents. Their mechanisms of action are multifaceted, involving the induction of cell cycle arrest, apoptosis, and the modulation of key signaling pathways that regulate cancer cell proliferation and survival.

Mechanism of Anticancer Action

The anticancer effects of allyl sulfides are largely attributed to their ability to induce oxidative stress within cancer cells. This is achieved through the generation of reactive oxygen species (ROS), which can lead to DNA damage and trigger apoptotic cell death.[6][7] Allyl sulfides have been shown to modulate the expression of proteins involved in cell cycle regulation and apoptosis, such as p53, Bcl-2 family proteins, and caspases.[6][8]

Quantitative Anticancer Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes available IC50 values for this compound and related compounds against various cancer cell lines.

Table 2: In Vitro Cytotoxicity of this compound and Related Compounds

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Allyl Sulfide (in combination with Noscapine) | MCF-7 (Breast) | 45.1 µM | [1] |

| Diallyl Trisulfide (DATS) | A549 (Lung) | ~10 µM (47% growth reduction) | [9] |

| Diallyl Disulfide (DADS) | A549 (Lung) | >10 µM (20% growth reduction) | [9] |

| Diallyl Trisulfide (DATS) | HT-29 (Colon) | 11.0 ± 1.4 μM | [10] |

| Diallyl Sulfide (DAS) | HeLa (Cervical) | ~75 µM (induced G0/G1 arrest) | [11] |

Note: More research is needed to determine the specific IC50 values of pure this compound against a wider range of cancer cell lines.

Experimental Protocol: Determination of Cytotoxicity by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

2.3.1. Materials

-

This compound (AMS)

-

Cancer cell line (e.g., A549, HT-29, HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

CO₂ incubator

-

Microplate reader

2.3.2. Procedure

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of AMS in complete medium at 2x the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the AMS dilutions to the respective wells.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve AMS) and a blank control (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the AMS concentration to generate a dose-response curve.

-

Determine the IC50 value from the curve, which is the concentration of AMS that causes a 50% reduction in cell viability.

-

Signaling Pathways Modulated by this compound

The anticancer effects of this compound and related compounds are mediated through the modulation of several key intracellular signaling pathways that control cell survival, proliferation, and apoptosis.

p53 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Upon cellular stress, such as DNA damage induced by AMS, p53 is activated and can trigger cell cycle arrest to allow for DNA repair or induce apoptosis if the damage is irreparable. Allyl sulfides have been shown to upregulate p53 expression, leading to the induction of its downstream targets like p21 (which mediates cell cycle arrest) and Bax (a pro-apoptotic protein).[6][8]

References

- 1. mdpi.com [mdpi.com]

- 2. Antibacterial Activity of the Allium sativum Crude Extract against Methicillin-resistant Staphylococcus aureus - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 3. Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broth microdilution - Wikipedia [en.wikipedia.org]

- 6. Molecular mechanisms of garlic-derived allyl sulfides in the inhibition of skin cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allyl sulfides inhibit cell growth of skin cancer cells through induction of DNA damage mediated G2/M arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diallyl sulfide promotes cell-cycle arrest through the p53 expression and triggers induction of apoptosis via caspase- and mitochondria-dependent signaling pathways in human cervical cancer Ca Ski cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Allyl sulfides from garlic suppress the in vitro proliferation of human A549 lung tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alkenyl group is responsible for the disruption of microtubule network formation in human colon cancer cell line HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diallyl sulfide induces cell cycle arrest and apoptosis in HeLa human cervical cancer cells through the p53, caspase- and mitochondria-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Allyl Methyl Sulfide as a Biomarker for Garlic Consumption

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Garlic (Allium sativum) and its various preparations are widely consumed for both culinary and medicinal purposes. The organosulfur compounds in garlic are responsible for its distinct flavor and are also implicated in its potential health benefits, which include antimicrobial, anti-inflammatory, and cardioprotective effects[1][2]. To accurately assess the bioavailability and pharmacokinetics of garlic-derived compounds in clinical and research settings, reliable biomarkers of consumption are essential. Allyl methyl sulfide (AMS) is a major volatile metabolite of garlic consumption and is readily detectable in breath, urine, and skin emanations[3][4][5]. This document provides detailed application notes and protocols for the use of AMS as a biomarker for garlic intake.

Metabolic Pathway of this compound

Upon ingestion, alliin, a primary organosulfur compound in garlic, is converted to allicin by the enzyme alliinase when garlic cloves are crushed or cut[3]. Allicin is unstable and rapidly metabolizes into several other compounds, including diallyl disulfide (DADS)[3][6]. DADS is further metabolized to allyl mercaptan (AM), which is then methylated to form AMS[1][7][8]. AMS is responsible for the characteristic "garlic breath" and can be detected in exhaled air for several hours after consumption[8]. AMS is further oxidized in the body to form less volatile metabolites, allyl methyl sulfoxide (AMSO) and allyl methyl sulfone (AMSO₂), which are primarily excreted in urine[2][8][9]. A novel metabolic pathway involving the methylation of AMS by indoleethylamine N-methyltransferase (INMT) to form allyl dimethyl sulfonium (ADMS) has also been identified, with ADMS being excreted in the urine[3].

Quantitative Data on AMS and its Metabolites

The following tables summarize the concentrations of AMS and its metabolites in various biological matrices following garlic consumption as reported in the literature.

Table 1: Concentration of AMS, AMSO, and AMSO₂ in Human Urine After Consumption of Roasted Garlic [8][9]

| Time Post-Ingestion (hours) | Median AMS (μ g/mmol creatinine) | Median AMSO (μ g/mmol creatinine) | Median AMSO₂ (μ g/mmol creatinine) |

| 1 | 0.4 | 37.1 | 24.3 |

| 2 | 0.3 | 28.5 | 30.1 |

| 4 | 0.1 | 10.2 | 15.4 |

| 6 | 0.1 | 6.8 | 10.3 |

| 8 | 0.05 | 4.5 | 7.2 |

| 24 | <0.05 | <2.0 | <2.0 |

Table 2: Concentration of AMS, AMSO, and AMSO₂ in Human Urine After Consumption of Cooked Garlic [8][9]

| Time Post-Ingestion (hours) | Median AMS (μ g/mmol creatinine) | Median AMSO (μ g/mmol creatinine) | Median AMSO₂ (μ g/mmol creatinine) |

| 1 | 0.1 | 6.3 | 5.8 |

| 2 | 0.1 | 8.1 | 7.9 |

| 4 | 0.05 | 3.5 | 4.1 |

| 6 | 0.1 | 2.9 | 3.5 |

| 8 | <0.05 | 2.1 | 2.6 |

| 24 | <0.05 | <1.0 | <1.0 |

Table 3: Peak Concentrations of AMS, AMSO, and AMSO₂ in Human Urine After Raw Garlic Consumption [2]

| Metabolite | Highest Observed Concentration Range (μg/kg urine) | Highest Observed Concentration Range (μ g/mmol creatinine) |

| AMS | 0.5 - 2.5 | 0.3 - 2.4 |

| AMSO | 77.0 - 423.9 | 28 - 344 |

| AMSO₂ | 75.1 - 367.0 | 32 - 285 |

Note: Peak concentrations are typically observed 1-2 hours post-ingestion, with a potential second smaller peak around 6-8 hours in some individuals[2][9][10]. Significant inter-individual variability in metabolite concentrations exists[2][3].

Experimental Protocols

Protocol 1: Quantification of AMS, AMSO, and AMSO₂ in Human Urine by Stable Isotope Dilution Assay (SIDA) and GC-MS

This protocol is adapted from methodologies described for the analysis of garlic metabolites in urine[2][8][9].

1. Materials and Reagents:

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Internal standards: Deuterated AMS (²H₃-AMS), AMSO (²H₃-AMSO), and AMSO₂ (²H₃-AMSO₂)

-

Urine collection containers

-

Glass vials for sample preparation and analysis

-

High-resolution gas chromatograph coupled with a mass spectrometer (HRGC-MS)

2. Sample Collection and Preparation:

-

Collect urine samples at baseline (pre-ingestion) and at specified time points post-garlic consumption (e.g., 1, 2, 4, 6, 8, and 24 hours).

-

Store urine samples at -20°C or lower until analysis.

-

Thaw urine samples at room temperature.

-

To a known volume of urine (e.g., 10 mL), add a known amount of the deuterated internal standards (²H₃-AMS, ²H₃-AMSO, and ²H₃-AMSO₂) dissolved in DCM.

-

Vortex the sample for 1 minute to ensure thorough mixing.

-

Perform liquid-liquid extraction by adding DCM to the urine sample, vortexing, and then separating the organic layer. Repeat the extraction process.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.

3. GC-MS Analysis:

-

Instrumentation: A two-dimensional high-resolution gas chromatograph-mass spectrometer/olfactometer (HRGC-GC-MS/O) is recommended for optimal separation and detection[2].

-

Injection: Use a cold-on-column injection technique to prevent thermal degradation of the sulfur compounds[8].

-

Column: A non-polar column (e.g., DB-5) followed by a polar column (e.g., FFAP) can be used in a two-dimensional setup.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 140°C at 10°C/min.

-

Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.

-

-

Mass Spectrometry: Operate in selected ion monitoring (SIM) mode for quantification.

4. Quantification:

-

Generate a five-point calibration curve by analyzing standard mixtures of the analytes and their corresponding deuterated internal standards.

-

Calculate the concentration of each metabolite in the urine samples based on the peak area ratios of the analyte to the internal standard and the calibration curve[8][9].

-

Normalize the results to creatinine concentration to account for variations in urine dilution.

Protocol 2: Quantification of ADMS in Human Urine by HPLC-ESI-MS/MS

This protocol is based on the methodology for the discovery and quantification of ADMS as a novel garlic metabolite[3].

1. Materials and Reagents:

-

Allyl dimethyl sulfonium (ADMS) standard and isotopically labeled internal standard (ADMS-d₆)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Urine collection containers

-

HPLC vials

2. Sample Collection and Preparation:

-

Collect morning urine samples.

-

For analysis, dilute urine samples with water (e.g., 1:10 v/v).

-

Add the isotopically labeled internal standard (ADMS-d₆) to the diluted urine.

-

Centrifuge the samples to remove any particulates.

-

Transfer the supernatant to HPLC vials for analysis.

3. HPLC-ESI-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatograph coupled with an electrospray ionization tandem mass spectrometer (HPLC-ESI-MS/MS).

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and methanol, both containing a small percentage of formic acid (e.g., 0.1%).

-

Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode.

4. Quantification:

-

Prepare a calibration curve using the ADMS standard.

-

Quantify ADMS in the urine samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Logical Relationships in Biomarker Application

The utility of AMS and its metabolites as biomarkers is based on a clear logical relationship between garlic intake and their detection in biological fluids.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Quantification of Volatile Metabolites Derived From Garlic (Allium sativum) in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allyl Dimethyl Sulfonium: A Novel Urinary Biomarker of Allium Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of this compound, Allyl Methyl Sulfoxide, and Allyl Methyl Sulfone in Human Milk and Urine After Ingestion of Cooked and Roasted Garlic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Quantification of this compound, Allyl Methyl Sulfoxide, and Allyl Methyl Sulfone in Human Milk and Urine After Ingestion of Cooked and Roasted Garlic [frontiersin.org]

- 10. Quantification of this compound, Allyl Methyl Sulfoxide, and Allyl Methyl Sulfone in Human Milk and Urine After Ingestion of Cooked and Roasted Garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Allyl Methyl Sulfide in Food Flavor Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and application of allyl methyl sulfide (AMS) in food flavor research. Detailed protocols for sensory and instrumental analysis are provided to guide researchers in quantifying and characterizing the flavor contribution of this potent sulfur compound.

Introduction to this compound (AMS) in Food Flavor

This compound (CH₂=CHCH₂SCH₃) is a volatile organosulfur compound and a key aroma component in various foods, most notably garlic (Allium sativum)[1][2]. It is characterized by a potent, diffusive aroma described as alliaceous, garlicky, and savory[3]. While it is a natural component of garlic, it is also used as a flavoring agent in a variety of savory food products, including soups, meats, and seafood[3].

The formation of AMS in garlic is a result of the enzymatic breakdown of alliin to allicin when the garlic clove is crushed or damaged. Allicin is unstable and subsequently decomposes into a variety of sulfur compounds, including diallyl disulfide, which can be metabolized to AMS[4]. This compound is also known for its persistence, being a major contributor to "garlic breath" as it is metabolized and released from the body over an extended period[5][6].

Quantitative Data on this compound

The sensory impact of a flavor compound is determined by its concentration in the food matrix and its odor threshold. The following tables summarize key quantitative data for AMS.

Table 1: Concentration of this compound in Food and Biological Samples

| Sample | Concentration | Reference |

| Black Garlic | 18.2% of total volatile compounds | [1] |

| Human Milk (post-garlic consumption) | Up to ~15 µg/L | [5] |

| Human Urine (post-garlic consumption) | Up to ~100 µg/L | [5] |

Table 2: Sensory Thresholds of this compound and Related Compounds

| Compound | Odor Threshold (in water, ppb) | Flavor Descriptor(s) | Reference(s) |

| This compound | 0.14 | Garlic-like, savory | [4] |

| Diallyl Disulfide | 0.22 | Pungent, garlic-like | [4] |

| Allyl Mercaptan | 0.05 | Sulfurous | [4] |

| Dimethyl Sulfide | Not specified | Cabbage, cooked corn | |

| Dimethyl Disulfide | Not specified | Cabbage, foul | |

| Dimethyl Trisulfide | Not specified | Sulfurous, cabbage |

Experimental Protocols

Sensory Evaluation of this compound

Objective: To determine the sensory impact of this compound in a food product. This can involve difference testing to see if its presence is detectable, or descriptive analysis to characterize its flavor contribution.

Protocol 1: Triangle Test for Difference Evaluation

The triangle test is used to determine if a sensory difference exists between two samples. In this case, it can be used to see if the addition of AMS to a food base is perceptible.

Materials:

-

Food base (e.g., vegetable oil, mayonnaise, chicken broth)

-

This compound solution of a known concentration

-

Identical, opaque, and odor-free sample cups with lids, coded with random three-digit numbers

-

Water and unsalted crackers for palate cleansing

-

Sensory booths with controlled lighting and ventilation

-

Panel of 20-30 trained or consumer panelists

Procedure:

-

Sample Preparation: Prepare two sets of samples: a control (food base only) and a variable (food base with a specific concentration of AMS). The concentration of AMS should be determined based on preliminary testing to be near the detection threshold.

-

Test Setup: For each panelist, present three coded samples: two will be identical (either both control or both variable), and one will be different. The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB)[7].

-

Panelist Instructions: Instruct panelists to evaluate the samples from left to right. They are to identify the "odd" or "different" sample[7][8]. Panelists should cleanse their palate with water and crackers between samples.

-

Data Analysis: The number of correct identifications is tallied. Statistical analysis (using a chi-squared test or consulting a statistical chart for triangle tests) is performed to determine if the number of correct responses is significantly higher than what would be expected by chance (one-third)[7].

Protocol 2: Quantitative Descriptive Analysis (QDA)

QDA is used to quantify the intensities of the sensory attributes of a product. This protocol can be used to create a detailed flavor profile of a food containing AMS.

Materials:

-

Food samples with varying concentrations of AMS

-

Reference standards for different aroma attributes (e.g., garlic powder for "garlicky," sautéed onion for "savory")

-

Panel of 8-12 highly trained sensory panelists

-

Sensory software for data collection or paper ballots with intensity scales (e.g., 15-cm line scales)

-

Sensory booths

Procedure:

-

Lexicon Development: In initial sessions, panelists are presented with the samples and work together to develop a list of descriptive terms (a lexicon) for the aroma, flavor, and aftertaste. For AMS, this might include terms like "garlicky," "sulfurous," "savory," "oniony," and "metallic."

-

Panelist Training: Panelists are trained on the developed lexicon, using the reference standards to anchor their perceptions of each attribute. They practice rating the intensity of these attributes in the test samples until they are consistent in their evaluations.

-

Sample Evaluation: In individual booths, panelists are presented with the coded samples in a randomized order. They rate the intensity of each attribute on the provided scale.

-

Data Analysis: The intensity ratings are collected and analyzed using statistical software. Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) are often used to identify significant differences between samples and to visualize the sensory space.

Instrumental Analysis of this compound

Objective: To identify and quantify the concentration of this compound in a food sample using gas chromatography.

Protocol 3: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This is a common and effective method for analyzing volatile compounds like AMS in food matrices.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

SPME autosampler and fibers (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Headspace vials (20 mL) with magnetic screw caps and septa

-

Analytical balance

-

Water bath or heating block

-

Internal standard (e.g., deuterated AMS or another sulfur compound not present in the sample)

-

This compound analytical standard

Procedure:

-

Sample Preparation:

-

Weigh a precise amount of the homogenized food sample (e.g., 2-5 g) into a headspace vial.

-

Add a known amount of the internal standard.

-

For solid samples, add a small amount of deionized water to facilitate the release of volatiles.

-

Seal the vial immediately.

-

-

HS-SPME Extraction:

-

Place the vial in the autosampler tray.

-

Incubate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 20 minutes) to allow volatiles to equilibrate in the headspace.

-

Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Injection: The SPME fiber is automatically inserted into the hot GC inlet (e.g., 250°C) to desorb the analytes onto the column.

-

Gas Chromatograph (GC) Conditions (example):

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-350.

-

Identification: Compare the mass spectrum and retention time of the peak of interest to that of a pure AMS standard.

-

-

-

Quantification:

-

Create a calibration curve using different concentrations of the AMS standard with a constant amount of the internal standard.

-

Calculate the concentration of AMS in the sample based on the peak area ratio of AMS to the internal standard and the calibration curve.

-

Visualizations

Caption: Experimental workflow for sensory and instrumental analysis of this compound.

Caption: Simplified formation pathway of this compound from alliin in garlic.

Application in Food Flavor Development

This compound can be utilized to impart or enhance specific flavor notes in a variety of food products:

-

Savory and Meaty Flavors: In processed meats, soups, and sauces, low concentrations of AMS can contribute a savory, garlic-like background note that enhances the overall meaty and umami character[10][11].

-

Alliaceous Flavors: AMS is a key component for creating authentic onion and garlic flavor profiles in seasonings, snacks, and ready-to-eat meals[3].

-

Flavor Masking: In some applications, the strong character of AMS can be used to mask undesirable off-notes from other ingredients.

When using AMS as a flavor ingredient, it is crucial to consider its low odor threshold and potent aroma. Precise dosing is necessary to achieve the desired flavor profile without overwhelming the product with a harsh, sulfurous note. It is recommended to start with very low concentrations (in the parts-per-billion range) and conduct sensory testing to determine the optimal level for a specific application.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, 10152-76-8 [thegoodscentscompany.com]

- 4. Effect of Yogurt and Its Components on the Deodorization of Raw and Fried Garlic Volatiles [mdpi.com]

- 5. Quantification of this compound, Allyl Methyl Sulfoxide, and Allyl Methyl Sulfone in Human Milk and Urine After Ingestion of Cooked and Roasted Garlic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Triangle Test [sensorysociety.org]

- 8. ctaeir.org [ctaeir.org]

- 9. Untargeted Profiling and Differentiation of Volatiles in Varieties of Meat Using GC Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Measurement of Allyl Methyl Sulfide in Human Breath

Introduction

Allyl methyl sulfide (AMS) is a key volatile organic compound (VOC) found in human breath following the consumption of garlic (Allium sativum).[1][2] The compound is a direct metabolite of allicin, the primary bioactive substance responsible for garlic's characteristic aroma and potential health benefits.[1][3] Measuring AMS in exhaled breath serves as a non-invasive method to assess the bioavailability of allicin and its derivatives from garlic supplements and fresh garlic.[1][2] This application note provides detailed protocols for the collection of human breath samples and their analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS).

Metabolic Pathway of this compound

Upon ingestion of crushed garlic, the precursor compound alliin is converted by the enzyme alliinase into allicin. Allicin and related allyl thiosulfinates are unstable and are rapidly metabolized in the body. The primary metabolic pathway results in the formation of this compound (AMS), which is then transported via the bloodstream to the lungs and subsequently exhaled.[1][2] The quantity of AMS in the breath is directly proportional to the amount of allicin consumed, making it a reliable biomarker for bioavailability studies.[3]

Caption: Metabolic conversion of garlic compounds to exhaled AMS.

Experimental Protocols

Standardization of breath collection and analysis is critical for obtaining reproducible and comparable results.[4] The following protocols outline the necessary steps from subject preparation to data analysis.

Protocol 1: Breath Sample Collection

This protocol is designed to minimize external contamination and standardize the collection process for VOC analysis.

1. Subject Preparation (Pre-collection):

-

Fasting: Instruct participants to fast for a specified period (e.g., 8-12 hours) before the test to minimize VOCs from food. Participants should only consume water.

-

Dietary Restrictions: For baseline measurements, participants should avoid garlic and other sulfur-rich foods (e.g., onions, cruciferous vegetables) for at least 48 hours prior to the study.

-

Environment: Conduct breath collection in a controlled environment, such as a dedicated room with filtered air, to reduce background VOCs.[4][5] Record the VOC profile of the room air for background subtraction.[6]

-

Physiological State: Ensure participants are in a relaxed, resting state for at least 10 minutes before providing a sample.[5]

2. Collection Procedure:

-

Device: Utilize inert sample collection bags, such as Tedlar or Mylar bags, which are commonly used for VOC collection.[4][5][7] Alternatively, specialized breath samplers (e.g., Bio-VOC) can be used.

-

Tidal Breathing: Instruct the participant to breathe normally for 2-3 minutes to acclimate to the sampling apparatus.

-

Exhalation: The most commonly selected breath fraction for VOC analysis is the alveolar breath, which is the end-portion of a full exhalation.[4][5] To collect this fraction, instruct the participant to inhale to total lung capacity and then exhale steadily and completely into the collection bag through a disposable mouthpiece. Discard the initial part of the breath (dead space air) and collect the final portion.

-

Volume: Collect a standardized volume of breath (e.g., 1-2 liters).

-

Garlic Administration: For bioavailability studies, collect a baseline breath sample first. Then, administer a standardized dose of crushed garlic (e.g., equivalent to 7g) or a garlic supplement.[1][2]

-

Time Points: Collect subsequent breath samples at defined time intervals post-ingestion (e.g., 30, 60, 90, 120 minutes, and then hourly for up to 8 hours) to capture the pharmacokinetic profile of AMS.[3]

3. Sample Storage and Handling (Post-collection):

-

Storage: Analyze samples as soon as possible. If immediate analysis is not feasible, store the sealed bags at a controlled temperature (e.g., 4°C) to maintain the stability of the VOCs.[5] Some studies note storage conditions ranging from room temperature to -40°C.[4]

-

Transportation: Transport samples to the analytical laboratory in a clean, sealed container to prevent contamination.

Protocol 2: Analysis by Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)

GC-MS is considered the gold standard for the identification and quantification of VOCs in breath due to its high sensitivity and specificity.[7][8]

1. Preconcentration:

-

Draw a known volume of the breath sample from the collection bag through a sorbent tube (e.g., Tenax TA, Carbograph) to trap and concentrate the VOCs.

-

Record the volume of breath passed through the tube for final concentration calculations.

2. Thermal Desorption (TD):

-

Place the sorbent tube into an automated thermal desorber.

-

Heat the tube rapidly (e.g., to 250-300°C) to release the trapped VOCs into a stream of inert carrier gas (e.g., Helium).

-

The desorbed analytes are focused in a cold trap (e.g., at -10°C) before being rapidly heated and injected into the GC column, ensuring a narrow injection band and good chromatographic peak shape.

3. Gas Chromatography (GC):

-

Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) suitable for separating volatile sulfur compounds.

-

Oven Program: Start at a low initial temperature (e.g., 40°C, hold for 2-5 minutes) and then ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 250°C).

-

Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

4. Mass Spectrometry (MS):

-

Ionization: Use standard electron ionization (EI) at 70 eV.

-

Acquisition Mode: For quantification, use Selected Ion Monitoring (SIM) mode for maximum sensitivity. Monitor the characteristic ions for AMS (e.g., m/z 88 for the molecular ion and other fragments). For initial discovery or confirmation, use full scan mode (e.g., m/z 35-350).

-